molecular formula C15H15P B1266624 Allyldiphenylphosphine CAS No. 2741-38-0

Allyldiphenylphosphine

Cat. No. B1266624
CAS RN: 2741-38-0
M. Wt: 226.25 g/mol
InChI Key: PDDYFPPQDKRJTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyldiphenylphosphine can involve multiple strategies, including the reaction of salicyl N-thiophosphinyl imines and allylic carbonates in a phosphine-catalyzed domino reaction. This method provides a highly stereoselective synthesis approach, emphasizing the versatility of phosphine ligands in organic synthesis (Xie et al., 2010).

Molecular Structure Analysis

The molecular structure of allyldiphenylphosphine is crucial for its reactivity and applications. For example, the phosphine oxazoline ligands synthesized from allyldiphenylphosphine derivatives have been employed in palladium-mediated allylation reactions. These reactions highlight the importance of the molecular structure of the ligand in determining the catalytic activity and selectivity of the metal-ligand complex (Hou et al., 2001).

Chemical Reactions and Properties

Allyldiphenylphosphine participates in a variety of chemical reactions, demonstrating its versatility as a ligand. It has been used in the synthesis of trans-2,3-dihydrobenzofurans and in the catalysis of [3+6] annulation reactions, showcasing its ability to facilitate complex transformations (Xie et al., 2010), (Du et al., 2005).

Scientific Research Applications

Reagent in Organic Synthesis

Allyldiphenylphosphine is used as a reagent in organic synthesis for introducing E- or Z-terminal dienes. Its properties include being a colorless liquid, soluble in most organic solvents, and requiring storage under an inert atmosphere to prevent oxidation (Myles & Shaw, 2004).

Synthesis of Diene Compounds

It can be employed in the synthesis of allyldiphenylphosphine oxides from carbonyl compounds, alkyl halides, and diphenylphosphinoyl reagents. These oxides add stereoselectively to aldehydes and undergo elimination to yield dienes (Davidson & Warren, 1976).

Stereoselective Alkadiene Synthesis

Allyldiphenylphosphine is used in regio- and stereoselective synthesis of alkadienes from aldehydes, demonstrating its utility in forming specific geometric isomers of these compounds (Ikeda et al., 1987).

Catalysis in Hydroformylation

It plays a role in hydroformylation reactions, particularly in the formation of rhodium-catalyzed intermediates. The reactions involve hydride migration and coordination with carbonyl compounds (Rooy et al., 1997).

Application in Organometallic Chemistry

In organometallic chemistry, allyldiphenylphosphine is involved in the synthesis of metal-containing monomers and cluster-containing complexes, illustrating its role in the formation of organometallic structures (Pomogailo et al., 1999).

Polymer Science

In polymer science, allyldiphenylphosphine reacts with various compounds to form polymeric materials, which are then used as supports for catalytic transition-metal complexes. These polymers have applications in various catalytic processes (Ejike et al., 1989).

Anticancer Research

In biomedical research, particularly in the context of anticancer studies, allyldiphenylphosphine-based platinum(II) complexes have shown potential as antitumor agents, highlighting its role in the development of new chemotherapeutic compounds (Sakamaki et al., 2019).

Flame Retardant Materials

Allyldiphenylphosphine oxide is investigated in the enhancement of flame-retardant properties of epoxy acrylate resin. It demonstrates the potential of phosphorus-containing compounds in improving the safety aspects of polymeric materials (Kahraman et al., 2004).

Safety And Hazards

Allyldiphenylphosphine may cause respiratory irritation, serious eye irritation, skin irritation, and could be toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

diphenyl(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDYFPPQDKRJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181835
Record name Allyldiphenylphosphine
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Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyldiphenylphosphine

CAS RN

2741-38-0
Record name Allyldiphenylphosphine
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Record name 2741-38-0
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Record name Allyldiphenylphosphine
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Record name Allyldiphenylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
LP Barthel-Rosa, K Maitra, JH Nelson - Inorganic Chemistry, 1998 - ACS Publications
Pentamethylcyclopentadienylruthenium(II) half-sandwich complexes containing the alkenyl phosphine ligand allyldiphenylphosphine (ADPP) are described. ADPP reacts with [(η 5 -C 5 …
Number of citations: 38 pubs.acs.org
AW Herriott, K Mislow - Tetrahedron Letters, 1968 - Elsevier
… from the thermostated bath, the unreacted III was quenched by mercuric oxide oxidation (6) to ally1 diphenylphosphinate (IV), and the mixture of IV and allyldiphenylphosphine oxide (V) …
Number of citations: 25 www.sciencedirect.com
SC van der Slot, PCJ Kamer… - Organometallics, 2001 - ACS Publications
The stepwise intramolecular hydroformylation reaction of allyldiphenylphosphine using a monodentate phosphorus diamide based rhodium catalyst has been studied using NMR …
Number of citations: 13 pubs.acs.org
S Clapham, P Braunstein, NM Boag, R Welter… - …, 2008 - ACS Publications
The unsaturated nickel−molybdenum complex [(η-C 5 Me 5 )NiMo(CO) 3 (η-C 5 H 5 )] (NiMo), 1, reacts with allyldiphenylphosphine (ADPP) to give the complex [(η-C 5 Me 5 )Ni(μ-…
Number of citations: 14 pubs.acs.org
KD Berlin - Proceedings of the Oklahoma Academy of …, 1966 - ojs.library.okstate.edu
StucUea In progreu on the 8YJlthests of unsymmetrical tertiary phosphiDe oxldH (8a. ue, 1963; Berlin and Nagabhushanam, 1964) have neces-. itated the preparation of dlphenyl-U-…
Number of citations: 0 ojs.library.okstate.edu
MA Esteruelas, AM Lopez, S Mozo, E Oñate - Organometallics, 2012 - ACS Publications
… We note that, in contrast to 1, the ruthenium–allyldiphenylphosphine complex [Ru(η 5 -C 5 Me 5 ){κ 3 -P,C,C-PPh 2 (CH 2 CH═CH 2 )}(MeCN)]PF 6 reacts with monosubstituted and …
Number of citations: 12 pubs.acs.org
A Gavryushin, K Polborn, P Knochel - Tetrahedron: Asymmetry, 2004 - Elsevier
… More than 50 years ago, Arbuzov and Nikonorov, discovered the thermal rearrangement of allyldiarylphosphinites to allyldiphenylphosphine oxides. We have shown that this reaction …
Number of citations: 38 www.sciencedirect.com
N Gül, JH Nelson - Organometallics, 2000 - ACS Publications
Activation thermodynamics for the cis ⇌ trans isomerization of the chloride-, bromide-, and iodide-bridged palladium(II) dimers of orthometalated (S)-(+)-N,N-dimethyl-α-…
Number of citations: 43 pubs.acs.org
NM Eren, SA Orr, CD Thompson, EC Border… - …, 2020 - ACS Publications
This study reports a new series of 12 α-lithiated allylic phosphines and phosphine oxides. By incorporating Lewis base donors including diethyl ether (Et 2 O), tetrahydrofuran (THF), N,N…
Number of citations: 3 pubs.acs.org
RJ Giguere, B Herberich - Synthetic Communications, 1991 - Taylor & Francis
… 2a This method produces allyldiphenylphosphine oxide in a 65-73% yield. this work our research group has been frustrated by inconsistent results, therefore an alternative …
Number of citations: 14 www.tandfonline.com

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